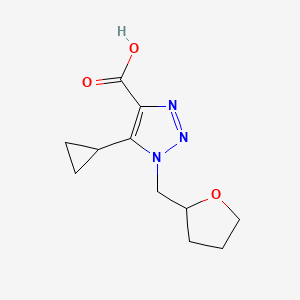
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioisosteric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a cycloaddition reaction. One common method involves the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, which is catalyzed by copper(I) salts. This reaction is known for its regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Disubstituted 1,2,3-triazoles
- 1,5-Disubstituted 1,2,3-triazoles
- 1,2,4-Triazoles
Uniqueness
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclopropyl and tetrahydrofuran-2-yl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research .
Biological Activity
5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1455637-57-6) is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C11H15N3O3, with a molecular weight of approximately 237.25 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 1455637-57-6 |
| Purity | ≥98% |
Antimicrobial Properties
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to possess activity against various bacterial strains and fungi, making them valuable in pharmaceutical applications .
Anticancer Activity
Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells. A related compound, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, was shown to exhibit selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations . The mechanism involved morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation.
Mechanistic Insights
The biological mechanisms by which triazole derivatives exert their effects often involve interactions with cellular targets leading to disruption of essential cellular processes. For example, compounds similar to this compound have been shown to affect mitochondrial function and induce oxidative stress in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study emphasized the potential for developing new antimicrobial agents based on triazole structures.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cytotoxicity, derivatives of triazole were tested against several cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16) |
InChI Key |
GFZOMJCQKGFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















